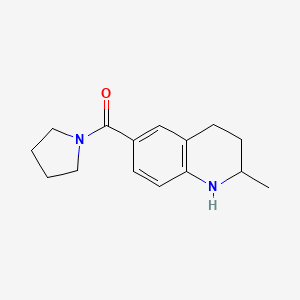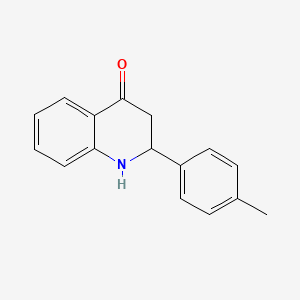![molecular formula C14H13N3O B11869480 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine CAS No. 918882-22-1](/img/structure/B11869480.png)
1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a benzyl group at the first position and a methoxy group at the seventh position further distinguishes this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine can be synthesized through various methods. One common approach involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization . Another method includes the refluxing of pyrazole with a 1,3-dicarbonyl compound in the presence of phosphorus oxychloride . These reactions typically require specific conditions such as refluxing in acetic acid or using a solvent like 1,4-dioxane.
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
- 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-b]pyridine
- 1-Benzyl-7-methoxy-1H-pyrazolo[4,3-c]pyridine
- 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-d]pyrimidine
Comparison: 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern and the position of the methoxy group. This structural uniqueness can influence its biological activity and chemical reactivity, making it distinct from other similar compounds .
Propiedades
Número CAS |
918882-22-1 |
|---|---|
Fórmula molecular |
C14H13N3O |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
1-benzyl-7-methoxypyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C14H13N3O/c1-18-14-13-12(7-8-15-14)9-16-17(13)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clave InChI |
FJLIAQPICSKKGG-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC2=C1N(N=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B11869408.png)





![N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11869445.png)



![7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B11869468.png)



